An In-depth Technical Guide to the Chemical Properties of 3-Phenylimidazolidine-2,4-dione
An In-depth Technical Guide to the Chemical Properties of 3-Phenylimidazolidine-2,4-dione
Foreword: The Enduring Relevance of the Hydantoin Scaffold
The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, represents a cornerstone of heterocyclic chemistry. First discovered in the 19th century, this five-membered ureide continues to command significant attention from the scientific community, particularly within medicinal and materials science.[1][2] Its rigid structure, combined with multiple sites for functionalization, makes it a privileged scaffold in drug design. Hydantoin derivatives are foundational to a range of pharmaceuticals, including the anticonvulsant Phenytoin and the antiarrhythmic Azimilide.[1][3]
This guide focuses specifically on 3-Phenylimidazolidine-2,4-dione (also known as 3-phenylhydantoin), a key analogue that serves as both a valuable research chemical and a building block for more complex molecules.[] We will explore its synthesis, delve into its core physicochemical and spectroscopic properties, analyze its reactivity, and discuss its applications, providing researchers and drug development professionals with a comprehensive technical resource grounded in established chemical principles.
Part 1: Synthesis and Elucidation
The synthesis of the hydantoin core can be achieved through several named reactions, including the Bucherer-Bergs and Urech syntheses.[1][2][5] For N-3 substituted hydantoins like the 3-phenyl derivative, a highly effective and rational approach involves the cyclization of an N-substituted amino acid derivative with a cyanate or isocyanate. This methodology offers excellent control over the substituent at the N-3 position.
Representative Synthetic Workflow
A logical and frequently employed pathway to synthesize 3,5-disubstituted hydantoins involves the reaction of a C-aryl glycine derivative with an appropriate isocyanate.[6][7] The following protocol is a representative example adapted from established literature for producing analogous structures.
Caption: Workflow for the Urech-type synthesis of 3-Phenylhydantoin.
Detailed Experimental Protocol (Urech-Type Synthesis)
This protocol describes the synthesis of 3-Phenylimidazolidine-2,4-dione from N-phenylglycine. The causality behind this choice is the direct installation of the required phenyl group at the N-3 position via the starting material.
Materials:
-
N-Phenylglycine
-
Potassium Cyanate (KOCN)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Intermediate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-phenylglycine in a minimal amount of warm deionized water. In a separate beaker, prepare a saturated aqueous solution of potassium cyanate.
-
Reaction: Slowly add the potassium cyanate solution to the N-phenylglycine solution with vigorous stirring. The reaction is typically carried out at a moderately elevated temperature (e.g., 50-60°C) for several hours to facilitate the formation of the N-phenylureidoacetic acid intermediate.
-
Cyclization: After the initial reaction is complete (as monitored by TLC), cool the mixture in an ice bath. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid. This step is critical as it protonates the carboxylate and catalyzes the intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the carboxylic acid carbon, followed by dehydration.
-
Isolation: The desired 3-Phenylimidazolidine-2,4-dione product, being less soluble in the acidic aqueous medium, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any remaining salts and acid. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dry the final product under vacuum. The expected outcome is a white crystalline solid.
Part 2: Core Chemical & Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.
Physicochemical Data
The fundamental properties of 3-Phenylimidazolidine-2,4-dione are summarized below. This data is essential for calculating molar equivalents, assessing solubility, and planning purification strategies.
| Property | Value | Source(s) |
| CAS Number | 2221-13-8 | [][8][9] |
| Molecular Formula | C₉H₈N₂O₂ | [][8][9] |
| Molecular Weight | 176.17 g/mol | [][8] |
| IUPAC Name | 3-phenylimidazolidine-2,4-dione | [][8] |
| Appearance | White solid / crystalline powder | [6][7][10] |
| Melting Point | Data not consistently available; similar compounds melt >180 °C | [7][9] |
| GHS Hazard | H302: Harmful if swallowed | [8] |
Note: Experimental properties like melting point and solubility can vary based on purity and crystalline form. Researchers should verify these properties on their own synthesized material.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The following data is based on established principles of spectroscopy and data from closely related hydantoin analogues.[2][3][6][7]
Caption: Key reactivity hotspots on the 3-phenylhydantoin scaffold.
N-1 Position Reactivity
The proton on the N-1 nitrogen is acidic (pKa ~9 for unsubstituted hydantoin) due to the electron-withdrawing effect of the two adjacent carbonyl groups. [11]This makes it the primary site for reactions involving deprotonation.
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Alkylation and Acylation: In the presence of a suitable base (e.g., K₂CO₃, NaH), the N-1 position can be readily deprotonated to form an anion. This nucleophile can then attack various electrophiles, such as alkyl halides or acyl chlorides, to yield 1,3-disubstituted hydantoins. [11]This is a cornerstone strategy for building molecular diversity.
-
Mannich Reaction: The acidic N-H allows for Mannich-type reactions with formaldehyde and a primary or secondary amine, leading to the introduction of an aminomethyl group at the N-1 position. [11]
C-5 Position Reactivity
The methylene protons at the C-5 position are also activated by the flanking carbonyl (C-4) and amide (N-1) groups.
-
Knoevenagel Condensation: The C-5 position can act as a nucleophile in base-catalyzed condensations with aldehydes and ketones. This reaction leads to the formation of 5-alkylidene or 5-arylidene hydantoins, which are important intermediates and biologically active compounds in their own right.
-
Deracemization: For 5-substituted chiral hydantoins, photochemical deracemization has been reported, highlighting the dynamic nature of the C-5 position. [12]
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The hydantoin scaffold is a well-established pharmacophore. The introduction of a phenyl group at the N-3 position, as in 3-Phenylimidazolidine-2,4-dione, significantly influences the molecule's lipophilicity and steric profile, making it a valuable platform for developing new therapeutic agents.
-
Anticonvulsant Activity: The most famous application of the hydantoin core is in epilepsy treatment. While Phenytoin (5,5-diphenylhydantoin) is the archetypal drug, research into N-3 substituted analogues continues in the search for agents with improved efficacy and side-effect profiles. [13]* Cannabinoid Receptor Ligands: Complex derivatives, such as 1,3,5-triphenylimidazolidine-2,4-diones, have been synthesized and shown to possess high affinity for the human CB1 cannabinoid receptor, acting as inverse agonists. [14]This highlights the utility of the 3-phenylhydantoin core in designing ligands for G-protein coupled receptors.
-
General Bioactivity: The structural rigidity and hydrogen bonding capabilities of the hydantoin ring allow it to mimic peptide bonds, making it a useful scaffold for creating peptidomimetics. [15]Derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties. [3][6][16]
Part 5: Safety and Handling
As a research chemical, proper handling of 3-Phenylimidazolidine-2,4-dione is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (GHS Hazard H302). [8]Direct contact with skin and eyes should be avoided. Inhalation of dust should be minimized.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat, must be worn when handling the compound. [17]* Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [18]Avoid generating dust during handling. Use in a chemical fume hood is recommended.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [18][19]
References
-
Nenad, D., & Vladimir, V. S. (2011). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 16(5), 4148–4181. [Link]
-
Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
-
Gemoets, H. P. L., et al. (2016). Continuous synthesis of hydantoins: intensifying the Bucherer–Bergs reaction. Reaction Chemistry & Engineering, 1(2), 169-173. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylimidazolidine-2,4-dione. PubChem. [Link]
-
Volonterio, A., et al. (2007). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 72(23), 8873–8883. [Link]
-
Tan, D. K., et al. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 22(1), 1-8. [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]
-
ResearchGate. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. [Link]
-
González-Vera, J. A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]
-
Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(5), 340–349. [Link]
-
Kragujevac Faculty of Science. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]
-
Muccioli, G. G., et al. (2006). Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Journal of Medicinal Chemistry, 49(1), 329-339. [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. [Link]
-
Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(5), 340-349. [Link]
-
ACS Publications. (1946). The Chemistry of the Hydantoins. Chemical Reviews. [Link]
-
LookChem. (n.d.). 3-phenyl-2,4-imidazolidinedione. [Link]
-
ResearchGate. (2025). Recent Developments in Hydantoin Chemistry. [Link]
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 3. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]
- 8. 3-Phenylimidazolidine-2,4-dione | C9H8N2O2 | CID 227930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Hit2Lead | 3-phenyl-2,4-imidazolidinedione | CAS# 2221-13-8 | MFCD00209486 | BB-4040353 [hit2lead.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Hydantoin synthesis [organic-chemistry.org]
- 13. bepls.com [bepls.com]
- 14. farm.ucl.ac.be [farm.ucl.ac.be]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 19. fishersci.com [fishersci.com]
